molecular formula C7H7N3O2S B1599155 2-Amino-5-nitrothiobenzamide CAS No. 25026-97-5

2-Amino-5-nitrothiobenzamide

Cat. No. B1599155
CAS RN: 25026-97-5
M. Wt: 197.22 g/mol
InChI Key: FHYFXVGYNCGBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-nitrothiobenzamide is a yellow crystalline solid . It is slightly soluble in water and soluble in organic solvents such as ethanol and dimethylformamide . It is primarily used as a synthetic intermediate in the production of pesticides and dyes .


Synthesis Analysis

A series of 2-amino-5-nitrothiazole derived semicarbazones were designed and synthesized . The compounds were investigated for their inhibition properties towards monoamine oxidase and cholinesterase .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-nitrothiobenzamide is C7H7N3O2S . The InChI string is InChI=1S/C7H7N3O2S/c8-6-2-1-4 (10 (11)12)3-5 (6)7 (9)13/h1-3H,8H2, (H2,9,13) .


Chemical Reactions Analysis

The compounds derived from 2-amino-5-nitrothiazole showed preferential inhibition towards monoamine oxidase-B . Some compounds also emerged as lead acetylcholinesterase and butyrylcholinesterase inhibitors .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-nitrothiobenzamide is 197.22 g/mol . It has a topological polar surface area of 130 Ų . The compound has a complexity of 228 .

Scientific Research Applications

  • Electronic Device Applications : A study by Chen, Reed, Rawlett, and Tour (1999) in "Science" described the use of a molecule containing a nitroamine redox center, similar in structure to 2-Amino-5-nitrothiobenzamide, in the active layer of an electronic device. This device exhibited significant electronic properties like negative differential resistance and a high on-off peak-to-valley ratio, highlighting the potential of such compounds in molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

  • Veterinary Medicine : Price and Bottorff (1954) reported on the effects of 2-Amino-5-nitrothiazole and its derivatives on egg production, fertility, hatchability, and weight gains in turkeys. This study, published in "Poultry Science", provides insights into the impact of these compounds on reproductive performance in poultry (Price & Bottorff, 1954).

  • Antiprotozoal Properties : Bushby and Copp (1955) in "Journal of Pharmacy and Pharmacology" explored the antiprotozoal properties of amidonitrothiazoles, including 2-Amino-5-nitrothiazole. This research is significant in the context of developing treatments for protozoal infections (Bushby & Copp, 1955).

  • Antithyroid Properties : Shellabarger and Schatzlein (1955) found that rats fed with 2-Amino, 5-Nitrothiazole showed larger thyroid glands and altered thyroidal activity. This study, published in "Proceedings of the Society for Experimental Biology and Medicine", indicates potential antithyroid properties of the compound (Shellabarger & Schatzlein, 1955).

  • Molecular Complexation : Farrell and Carneiro (1987) conducted a study on the complexation of 2-Amino-5-nitrothiazole with palladium, revealing insights into its chemical behavior and potential applications in inorganic chemistry. This research, published in "Inorganica Chimica Acta", demonstrated different complexation behaviors in methanol and water (Farrell & Carneiro, 1987).

  • Corrosion Inhibition : A study by Hosein Zadeh, Danaee, and Maddahy (2013) in "Journal of Materials Science & Technology" evaluated 2-Amino-5-nitrothiazole (Nitramine) as a corrosion inhibitor for steel in acidic solutions. This indicates its potential application in material science and industrial chemistry (Hosein Zadeh, Danaee, & Maddahy, 2013).

Safety And Hazards

2-Amino-5-nitrothiobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been categorized as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3, Target Organs - Respiratory system) .

properties

IUPAC Name

2-amino-5-nitrobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,8H2,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYFXVGYNCGBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067043
Record name Benzenecarbothioamide, 2-amino-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitrothiobenzamide

CAS RN

25026-97-5
Record name 2-Amino-5-nitrobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25026-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothioamide, 2-amino-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025026975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 2-amino-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenecarbothioamide, 2-amino-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-nitrothiobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-nitrothiobenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-nitrothiobenzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-5-nitrothiobenzamide
Reactant of Route 4
2-Amino-5-nitrothiobenzamide
Reactant of Route 5
2-Amino-5-nitrothiobenzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-5-nitrothiobenzamide

Citations

For This Compound
2
Citations
M Říhová, V Pacáková, K Štulík, K Waisser - Journal of Chromatography A, 1986 - Elsevier
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 5 www.sciencedirect.com
K WAISSER - Journal of Chromatography, 1986 - academia.edu
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.